molecular formula C23H27FN2O4 B2849667 2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-31-9

2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2849667
CAS No.: 921793-31-9
M. Wt: 414.477
InChI Key: QMVUQUCUPKPRGN-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a benzoxazepin core substituted with a 4-fluorophenoxy group and an isobutyl-dimethyl side chain. Its structure combines a heterocyclic benzo[b][1,4]oxazepin ring system with a fluorinated aryloxyacetamide moiety, which is critical for its pharmacological interactions. The compound’s crystallographic data, if available, could be refined using programs like SHELXL due to its complex stereochemistry and hydrogen-bonding patterns .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-15(2)12-26-19-11-17(7-10-20(19)30-14-23(3,4)22(26)28)25-21(27)13-29-18-8-5-16(24)6-9-18/h5-11,15H,12-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVUQUCUPKPRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (CAS Number: 921834-85-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27FN2O4C_{23}H_{27}FN_{2}O_{4} with a molecular weight of approximately 414.5 g/mol . Its structure comprises a benzo[b][1,4]oxazepine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC23H27FN2O4
Molecular Weight414.5 g/mol
CAS Number921834-85-7

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in the realms of anti-inflammatory , antitumor , and antimicrobial effects. The presence of both fluorine and isobutyl groups in this compound may enhance its lipophilicity and receptor binding capabilities compared to others.

Notable Biological Activities

  • Anti-inflammatory Activity
    • Compounds with the benzo[b][1,4]oxazepine core have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity
    • Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Antimicrobial Activity
    • Similar derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

Case Study 1: Antitumor Effects

A study published in a peer-reviewed journal evaluated the antitumor effects of structurally similar oxazepine derivatives. The results indicated that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The IC50 value was reported at 25 µM , suggesting significant potency.

Case Study 2: Anti-inflammatory Mechanism

Another research article explored the anti-inflammatory properties of related compounds. It was found that these compounds could effectively reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, demonstrating their potential as therapeutic agents for inflammatory diseases.

Mechanistic Insights

The biological mechanisms underlying the activity of This compound are still being elucidated. Key pathways include:

  • Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune responses and inflammation.
  • Modulation of Apoptotic Pathways : The compound appears to activate caspase cascades leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other acetamide derivatives, particularly those documented in pharmacopeial and synthetic chemistry literature. Below is a detailed comparison with analogs from Pharmacopeial Forum 2017 (), which feature analogous acetamide backbones but differ in substituents and side chains:

Table 1: Structural and Functional Comparison

Compound ID Phenoxy Substituent Amide Side Chain Modifications Key Structural Differences Potential Impact on Properties
Target Compound 4-fluorophenoxy 5-isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin High lipophilicity; enhanced metabolic stability
Compound e () 2,6-dimethylphenoxy 5-amino-3-hydroxy-1,6-diphenylhexan-2-yl Amino group in side chain Increased polarity; potential for hydrogen bonding
Compound f () 2,6-dimethylphenoxy 5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl Formamido group Improved solubility; altered receptor affinity
Compound g () 2,6-dimethylphenoxy 5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl Acetamido group Moderate lipophilicity; metabolic resistance
Compound h () 2,6-dimethylphenoxy 1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl Oxazinan ring system Steric hindrance; reduced enzymatic degradation

Key Observations:

Phenoxy Substituents: The target compound’s 4-fluorophenoxy group lacks the steric bulk of 2,6-dimethylphenoxy groups in analogs (e.g., Compounds e–h), which may reduce steric hindrance and improve target engagement .

Side Chain Modifications: The isobutyl-dimethyl groups in the target compound likely enhance membrane permeability compared to the polar amino/formamido groups in Compounds e–g, which may favor aqueous solubility but limit blood-brain barrier penetration .

Research Findings and Functional Implications

Hydrogen-Bonding Patterns

The benzo[b][1,4]oxazepin core and acetamide moiety in the target compound are predicted to form intramolecular hydrogen bonds (e.g., N–H···O), stabilizing its conformation. This contrasts with Compounds e–g, where side-chain hydroxyl or amino groups facilitate intermolecular hydrogen bonds, as observed in similar crystals . Such differences could influence crystallinity and bioavailability.

Metabolic Stability

The isobutyl and dimethyl groups in the target compound are expected to resist oxidative metabolism (e.g., cytochrome P450-mediated degradation) more effectively than the diphenylhexane chains in Compounds e–g, which contain metabolically vulnerable benzylic positions .

Lumping Strategy Considerations

Per , compounds with similar backbones (e.g., acetamide derivatives) but differing substituents may be "lumped" into surrogate categories for predictive modeling. However, the target compound’s unique 4-fluorophenoxy and benzooxazepin groups justify distinct classification, as these features significantly alter physicochemical and pharmacokinetic profiles .

Q & A

Basic: What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection (e.g., dichloromethane or ethanol), and catalysts like triethylamine to minimize side products . Key challenges include steric hindrance from the isobutyl and dimethyl groups and ensuring regioselective acetamide bond formation. Methodological optimizations include:

  • Stepwise monitoring : Use HPLC to track intermediates and ensure reaction completion .
  • Solvent polarity adjustment : Ethanol improves solubility of polar intermediates, while dichloromethane aids in non-polar steps .
  • Catalyst screening : Triethylamine enhances nucleophilic substitution efficiency in acetamide coupling .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying connectivity, stereochemistry, and molecular weight . For purity:

  • HPLC with UV detection : Resolves impurities from incomplete reactions or byproducts .
  • X-ray crystallography : Validates 3D conformation if single crystals are obtainable .

Advanced: How can computational methods guide the design of derivatives with improved pharmacological activity?

Quantum chemical calculations (e.g., DFT) and molecular docking predict binding affinities to targets like vasopressin receptors . Steps include:

  • Pharmacophore modeling : Identify critical functional groups (e.g., 4-fluorophenoxy) for receptor interaction .
  • Reaction path simulation : Screen solvent and temperature effects on reaction feasibility .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with optimal bioavailability and low toxicity .

Advanced: How should researchers resolve contradictory data in biological activity assays?

Contradictions in receptor binding or cytotoxicity data may arise from assay conditions (e.g., cell line variability) or impurities. Methodological solutions:

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. CHO) .
  • Metabolite profiling : Use LC-MS to rule out interference from degradation products .
  • Orthogonal assays : Confirm receptor antagonism via cAMP quantification and calcium flux assays .

Advanced: What strategies optimize regioselectivity in modifying the benzoxazepinone core?

The 4-oxo group and steric environment of the benzoxazepinone ring influence reactivity. Approaches include:

  • Protecting group strategies : Temporarily block the 4-oxo group during functionalization .
  • Microwave-assisted synthesis : Accelerate reaction kinetics to favor desired regioselectivity .
  • Kinetic isotope effects : Study reaction pathways to identify rate-determining steps .

Basic: What are the key structural analogs of this compound, and how do their activities compare?

Analogues like N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin-7-yl)propanamide exhibit reduced receptor affinity due to shorter alkyl chains, while 4-fluorobenzamide derivatives show enhanced solubility . Comparative studies require:

  • SAR tables : Correlate substituent size/position with activity .
  • Free-energy perturbation (FEP) : Simulate ligand-receptor interactions to explain potency differences .

Advanced: How can reaction engineering principles improve scalability for preclinical studies?

Leverage membrane separation technologies to purify intermediates and reduce solvent waste . Key considerations:

  • Continuous flow reactors : Enhance mixing efficiency and temperature control for exothermic steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress .

Basic: What are the compound’s stability profiles under varying storage conditions?

The acetamide bond and fluorophenoxy group are susceptible to hydrolysis. Stability assessments should include:

  • Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and analyze via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures for storage guidelines .

Advanced: What mechanistic insights explain its potential vasopressin V2 receptor antagonism?

Molecular dynamics simulations suggest the 4-fluorophenoxy group occupies the receptor’s hydrophobic pocket, while the benzoxazepinone core stabilizes the inactive conformation . Validate via:

  • Site-directed mutagenesis : Identify critical residues (e.g., Tyr³²⁵) for binding .
  • BRET assays : Measure receptor conformational changes in real-time .

Advanced: How can kinetic studies elucidate degradation pathways in physiological environments?

Use LC-MS/MS to identify degradation products in simulated gastric fluid (SGF) and human liver microsomes (HLMs). Key parameters:

  • Pseudo-first-order kinetics : Calculate half-life under varying pH and enzyme concentrations .
  • Isotope labeling : Track metabolic fate of the fluorophenoxy moiety .

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